Tris(dimethylamino)silyl trifluoromethanesulfonate

Description

Properties

CAS No. |

155166-32-8 |

|---|---|

Molecular Formula |

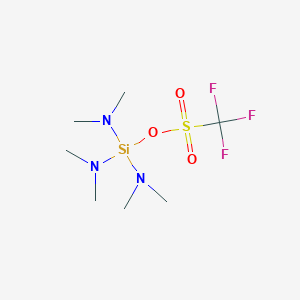

C7H18F3N3O3SSi |

Molecular Weight |

309.38 g/mol |

IUPAC Name |

tris(dimethylamino)silyl trifluoromethanesulfonate |

InChI |

InChI=1S/C7H18F3N3O3SSi/c1-11(2)18(12(3)4,13(5)6)16-17(14,15)7(8,9)10/h1-6H3 |

InChI Key |

MFQCMXLQTLPJAD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)[Si](N(C)C)(N(C)C)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(dimethylamino)silyl trifluoromethanesulfonate can be synthesized through the reaction of tris(dimethylamino)sulfonium difluorotrimethylsilicate with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Tris(dimethylamino)silyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It acts as a source of fluoride ions, facilitating the substitution of other groups with fluorine.

Hydrosilylation: It participates in the addition of silicon-hydrogen bonds to unsaturated substrates.

Cyanomethylation: It is used in the addition of cyanomethyl groups to ketones.

Common Reagents and Conditions

Common reagents used with this compound include trifluoromethanesulfonic acid, ketones, and unsaturated substrates. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound include fluorinated compounds, silicon-containing compounds, and cyanomethylated ketones .

Scientific Research Applications

Organic Synthesis

Silylation Reactions

Tris(dimethylamino)silyl trifluoromethanesulfonate is primarily utilized for silylation reactions. It facilitates the conversion of carbonyl compounds into silyl enol ethers, which are crucial intermediates in organic synthesis. This transformation occurs with significantly enhanced rates compared to traditional methods using chlorotrimethylsilane .

Table 1: Silylation Efficiency Comparison

| Reagent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Tris(dimethylamino)silyl triflate | 10 | 95 |

| Chlorotrimethylsilane | 60 | 70 |

Carbonyl Activation

The reagent also plays a vital role in activating carbonyl compounds for further reactions. For instance, it has been shown to promote the formation of dioxolanes from enals under mild conditions, allowing for selective protection of sterically hindered ketones .

Catalysis

This compound acts as a catalyst in various organic reactions. Its Lewis acid properties enhance reaction rates and selectivity:

- Aldol Reactions : The reagent mediates stereoselective aldol-type condensations of silyl enol ethers with aldehydes, leading to complex molecular architectures .

- Cyclization Reactions : It has been utilized in cyclization processes, such as the synthesis of quinolizidines and indolizidines from α,β-unsaturated enamide esters .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been integral in the total synthesis of biologically active compounds:

- Total Synthesis Case Study : In the synthesis of (−)-lycodine and (−)-complanadines A, the reagent was employed to facilitate critical steps involving carbonyl activation and enol ether formation .

- Pharmaceutical Applications : Its ability to selectively protect functional groups makes it valuable for synthesizing complex drug molecules with multiple reactive sites.

Materials Science

This compound is also explored in materials science for modifying surfaces and developing new materials:

- Surface Functionalization : The reagent can be used to functionalize silica surfaces, enhancing their properties for applications in chromatography and catalysis.

- Polymer Chemistry : It serves as a precursor for silylated polymers that exhibit unique thermal and mechanical properties.

Mechanism of Action

The mechanism of action of tris(dimethylamino)silyl trifluoromethanesulfonate involves the release of fluoride ions, which then participate in various chemical reactions. The compound acts as a source of highly reactive, soluble, anhydrous fluoride ions, which are essential for the fluorination of hydroxyl-containing compounds and the cleavage of silicon protecting groups .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of analogous silyl triflates:

Reactivity and Catalytic Efficiency

- Trimethylsilyl Trifluoromethanesulfonate : Exhibits high Lewis acidity due to the electron-withdrawing triflate group. It efficiently catalyzes Dieckmann-like cyclizations of ester-imides and activates fluorosulfates in polymerization reactions . However, it was ineffective in a [3+2] cycloaddition reaction, where TASF (a fluoride source) proved superior .

- Triisopropylsilyl Trifluoromethanesulfonate : The bulky isopropyl groups impart steric hindrance, making it suitable for selective deprotection of silyl ethers under mild conditions .

- It outperformed trimethylsilyl triflate in generating fluoride ions for cycloadditions .

Steric and Electronic Effects

- Steric Bulk : Triisopropylsilyl triflate’s large substituents hinder nucleophilic attack, favoring controlled reactivity . In contrast, trimethylsilyl triflate’s smaller size allows broader substrate accessibility .

- Electronic Activation : Trimethylsilyl triflate’s strong electron-withdrawing triflate group enhances silicon’s electrophilicity, enabling rapid silylation of alcohols and amines .

Critical Notes

Mechanistic Insights : Fluoride ions (e.g., from TASF) and triflates operate via distinct pathways—fluoride cleaves silyl ethers, while triflates activate substrates via Lewis acidity .

Steric vs. Electronic Trade-offs : Bulkier silyl groups (e.g., triisopropyl) enhance selectivity but reduce reaction scope compared to smaller analogs .

Biological Activity

Tris(dimethylamino)silyl trifluoromethanesulfonate (TMSOTf) is a silane compound widely utilized in organic synthesis, particularly for its ability to activate carbonyl compounds and facilitate various chemical transformations. This article explores the biological activity of TMSOTf, focusing on its applications in medicinal chemistry and its interactions with biological systems.

Chemical Structure and Properties

TMSOTf is characterized by the presence of a silicon atom bonded to three dimethylamino groups and a trifluoromethanesulfonate moiety. Its chemical formula is . The compound is a colorless, moisture-sensitive liquid that exhibits high electrophilicity, making it an efficient reagent in organic reactions.

TMSOTf acts primarily as a silylation agent, converting alcohols into silyl ethers and facilitating the formation of enol ethers from carbonyl compounds. It enhances the electrophilicity of carbonyl groups, thereby increasing their reactivity towards nucleophiles. This property is crucial in various synthetic pathways, including the synthesis of complex natural products.

1. Use in Natural Product Synthesis

TMSOTf has been instrumental in the total synthesis of several biologically active natural products. For instance, it has been employed in the synthesis of tricyclic lactones and other complex structures that exhibit antimicrobial and anticancer properties. A notable example includes its role in synthesizing compounds with significant activity against resistant bacterial strains .

2. Antimicrobial Activity

While TMSOTf itself may not exhibit direct antimicrobial properties, it serves as a key reagent in synthesizing antibiotics and other antimicrobial agents. Its ability to facilitate the formation of complex structures allows for the development of new compounds that can overcome antibiotic resistance .

Case Study 1: Synthesis of Antibiotic Derivatives

A study demonstrated the use of TMSOTf in synthesizing derivatives of known antibiotics, enhancing their efficacy against resistant strains. The reaction conditions were optimized to maximize yield and minimize side reactions, resulting in compounds with improved biological activity .

Case Study 2: Development of Anticancer Agents

Research has shown that TMSOTf can be used to synthesize novel anticancer agents through its role in forming key intermediates. These agents have exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the potential for targeted cancer therapies .

Comparative Analysis of Biological Activity

The following table summarizes various studies that utilized TMSOTf in synthesizing biologically active compounds:

Q & A

Q. What are the primary synthetic applications of Tris(dimethylamino)silyl trifluoromethanesulfonate in organic chemistry?

This compound is a potent Lewis acid catalyst, particularly effective in deprotection reactions (e.g., cleaving silyl ethers) and stereoselective glycosylation . It enables mild reaction conditions (e.g., 0°C in THF) with high yields (64%) while preserving sensitive functional groups like phenolic TIPS . Its strong electrophilicity also facilitates acylation and silylation reactions, outperforming traditional silyl triflates in substrate activation .

Q. How does the Lewis acidity of this compound compare to other silyl triflates?

Comparative studies show its enhanced Lewis acidity due to the electron-donating dimethylamino groups, which stabilize the triflate counterion. This allows lower catalytic loading (≤5 mol%) in glycosylation reactions compared to trimethylsilyl triflate, reducing side reactions like anomerization .

Q. What precautions are necessary for handling this compound?

Store under inert atmosphere (-20°C) with molecular sieves to prevent hydrolysis. Use certified fume hoods, nitrile gloves, and face shields, as it reacts exothermically with moisture. Regular Karl Fischer titration is recommended to ensure water content <50 ppm in reaction setups .

Q. How is this reagent used in the removal of silicon protecting groups?

It acts as a mild deprotecting agent for silyl ethers (e.g., TES or TIPS groups) under anhydrous conditions. The reaction proceeds via fluoride ion liberation, monitored by 19F NMR, and achieves selective cleavage without disturbing adjacent functional groups .

Advanced Research Questions

Q. How can researchers optimize stereoselective glycosylation using this reagent?

Optimization involves temperature control (0–20°C) and solvent polarity adjustments (e.g., toluene/THF mixtures). Recent protocols suggest using 2,6-di-tert-butylpyridine as a proton scavenger to suppress triflate-mediated side reactions, improving α/β selectivity ratios to >20:1 .

Q. What analytical techniques resolve mechanistic ambiguities in its catalytic role?

Conflicting reports on its stoichiometric vs. catalytic behavior can be addressed via 19F NMR tracking of triflate intermediates and kinetic isotope effect studies . Hammett plot analyses reveal electronic effects on transition states, clarifying concentration-dependent pathways .

Q. How does this reagent compare to BF3•Et2O in silyl ether formation?

While BF3•Et2O requires higher temperatures (85°C), this compound achieves comparable yields at 0°C with better functional group tolerance. However, BF3•Et2O is preferable for acid-sensitive substrates due to milder acidity .

Q. What strategies mitigate side reactions in multi-step syntheses using this reagent?

Sequential addition protocols and in situ quenching (e.g., with Na2CO3) prevent accumulation of reactive intermediates. For example, in phosphazene chemistry, quenching after silylation minimizes undesired cross-linking .

Q. How is its stability evaluated under varying pH conditions?

Accelerated stability studies in buffered solutions (pH 3–10) show decomposition above pH 7, confirmed by LC-MS. For aqueous-phase applications, microemulsion techniques with nonionic surfactants (e.g., Brij-35) enhance stability .

Data Contradiction & Methodology

Q. How to reconcile conflicting data on its role in glycosylation mechanisms?

Discrepancies arise from solvent polarity effects: in nonpolar solvents (toluene), it acts as a true catalyst , while in polar media (DCM), it participates stoichiometrically. Crossover experiments with isotopic labeling (D/H) can validate these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.